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Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

Introduction

SR2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related
orphan receptor gamma t (RORyt).[1][2][3] RORyt is a lineage-defining transcription factor
essential for the differentiation of T helper 17 (Th17) cells and the production of pro-
inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][4] Th17 cells and IL-17A are
implicated in the pathogenesis of various autoimmune diseases, including multiple sclerosis
and rheumatoid arthritis.[1][5] By binding to the ligand-binding domain of RORyt, SR2211
represses the transcriptional activity of the receptor, leading to the suppression of Th17
differentiation and IL-17A production.[1][6]

The Jurkat cell line, an immortalized human T lymphocyte line, is a widely used model for
studying T-cell signaling pathways.[7] While Jurkat cells are not typically high producers of IL-
17A, they are valuable for reporter gene assays to screen for RORyt modulators and to dissect
the signaling pathways affected by such compounds.[8] These application notes provide a
comprehensive overview and detailed protocols for utilizing SR2211 in Jurkat cell line studies.

Mechanism of Action

SR2211 functions as an inverse agonist for RORyt. It binds to the receptor and promotes a
conformational change that leads to the dissociation of co-activators and/or the recruitment of
co-repressors to the RORyt transcriptional complex. This repression of transcriptional activity
results in decreased expression of RORYyt target genes, including IL17A and IL23R.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b610972?utm_src=pdf-interest
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://www.medchemexpress.com/SR2211.html
https://www.biocrick.com/SR-2211-BCC6310.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://www.researchgate.net/publication/221794002_Identification_of_SR2211_A_Potent_Synthetic_ROR_gamma-Selective_Modulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://pubmed.ncbi.nlm.nih.gov/22292739/
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.00577/full
https://www.invivogen.com/jurkat-cell-lines
https://pmc.ncbi.nlm.nih.gov/articles/PMC4446823/
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

The following table summarizes the key quantitative data for SR2211 from various studies.

Cell TypelAssay
Parameter Value o Reference
Condition

. Radioligand binding
Ki for RORy 105 nM [1][2][3]
assay

Gal4-RORy LBD
IC50 for RORYy activity  ~320 nM cotransfection assay [1112]1[3]
in HEK293 cells

RORyt-LBD GAL4
IC50 for RORyt

o 418 £ 84 nM transactivation assay [6]

activity _
in Jurkat T-cells
IC50 for IL-17A ~270 nM (10-fold Differentiated primary 6]
production higher than Cpd A) human CD4+ T-cells
IC50 for IL-17A Polarized human
) 1475 £ 739 nM [6]

production CDA4+ T-cells

Experimental Protocols

Herein are detailed protocols for the application of SR2211 in Jurkat cell line studies.

Jurkat Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the Jurkat, Clone
E6-1 cell line.[9]

o Materials:
o Jurkat, Clone E6-1 (ATCC® TIB-152™)

o RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-
Streptomycin)
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o T-75 cell culture flasks

o Humidified incubator (37°C, 5% CO2)

e Protocol:

o Maintain Jurkat cells in suspension in T-75 flasks at a density between 1 x 105 and 1 x
106 cells/mL.[10]

o Culture the cells in a humidified incubator at 37°C with 5% CO2.[10]
o Split the culture every 2-3 days to maintain the optimal cell density.

o Before any experiment, ensure the cells are healthy and have a viability of >95% as
determined by trypan blue exclusion.

SR2211 Treatment Protocol

This protocol describes the general steps for treating Jurkat cells with SR2211.
o Materials:

o SR2211

o DMSO (cell culture grade)

o Complete culture medium

e Protocol:

[e]

Prepare a stock solution of SR2211 in DMSO.

o

On the day of the experiment, prepare serial dilutions of SR2211 in complete culture
medium from the stock solution.

Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid

o

solvent-induced toxicity.[10]

o

Seed Jurkat cells at the desired density in a multi-well plate.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hpk1_IN_38_Studies_in_Jurkat_Cell_Line.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hpk1_IN_38_Studies_in_Jurkat_Cell_Line.pdf
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hpk1_IN_38_Studies_in_Jurkat_Cell_Line.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Add the desired concentrations of SR2211 to the wells. Include a vehicle control group
(DMSO only).

o Incubate the cells for the desired period, which will vary depending on the specific assay
(e.g., 24-48 hours for cytokine production assays, shorter for signaling studies).

Cell Viability Assay

This protocol is for assessing the cytotoxicity of SR2211 on Jurkat cells using a standard MTT
or similar colorimetric assay.[11]

o Materials:

o Jurkat cells treated with SR2211

o 96-well plate

o MTT reagent

o Solubilization buffer (e.g., DMSO or isopropanol with HCI)
» Protocol:

o Seed 5 x 104 Jurkat cells per well in a 96-well plate and treat with a dose range of
SR2211 for 24-48 hours.[11]

o Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
o Add solubilization buffer to dissolve the formazan crystals.

o Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Flow Cytometry

This protocol describes how to determine if SR2211 induces apoptosis in Jurkat cells using
Annexin V and Propidium lodide (PI) staining.[12][13]
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o Materials:
o Jurkat cells treated with SR2211
o Annexin V-FITC Apoptosis Detection Kit
o Flow cytometer
» Protocol:
o Treat Jurkat cells with SR2211 for a specified time (e.g., 24 hours).
o Harvest the cells and wash them with cold PBS.
o Resuspend the cells in 1X Binding Buffer.

o Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes
at room temperature.[13]

o Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V
positive and Pl negative, while late apoptotic/necrotic cells will be positive for both.

RORyt Reporter Gene Assay

This assay is used to measure the inhibitory effect of SR2211 on RORyt transcriptional activity
in Jurkat cells.[8]

o Materials:

o Jurkat cells

o

RORyt expression vector

[¢]

Luciferase reporter vector with ROR response elements (RORES)

o

Transfection reagent

[e]

Luciferase assay system
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e Protocol:

o Co-transfect Jurkat cells with the RORyt expression vector and the RORE-luciferase
reporter vector.

o After transfection, treat the cells with various concentrations of SR2211 for 18-24 hours.
o Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

o Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or
total protein concentration.

IL-17A Production Analysis by ELISA

This protocol is to quantify the amount of IL-17A secreted by stimulated Jurkat cells following
SR2211 treatment.

o Materials:
o Jurkat cells
o PMA (Phorbol 12-myristate 13-acetate) and lonomycin
o SR2211
o Human IL-17A ELISA kit
» Protocol:

Pre-treat Jurkat cells with SR2211 for 1-2 hours.

[e]

o

Stimulate the cells with PMA (50 ng/mL) and lonomycin (1 pg/mL) for 24-48 hours to
induce cytokine production.[1][14]

o

Collect the cell-free supernatants by centrifugation.

[¢]

Perform the IL-17A ELISA according to the manufacturer's instructions.
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Visualizations
Signaling Pathway

Caption: SR2211 inhibits RORyt, blocking co-activator recruitment and IL-17A gene
transcription.
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Caption: Experimental workflow for evaluating the effects of SR2211 on Jurkat cells.
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Caption: Logical relationship of SR2211's inhibition of RORyt and its downstream effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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